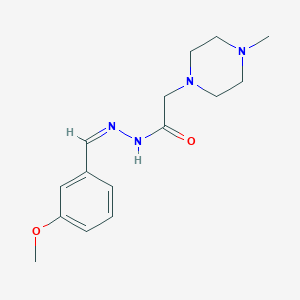
N'-(3-methoxybenzylidene)-2-(4-methyl-1-piperazinyl)acetohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-methoxybenzylidene)-2-(4-methyl-1-piperazinyl)acetohydrazide, also known as MBPAH, is a compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of hydrazones, which are organic compounds that have been widely used in medicinal chemistry.
Mechanism of Action
The mechanism of action of N'-(3-methoxybenzylidene)-2-(4-methyl-1-piperazinyl)acetohydrazide is not fully understood. However, it is believed that the compound exerts its therapeutic effects by modulating various signaling pathways in cells. N'-(3-methoxybenzylidene)-2-(4-methyl-1-piperazinyl)acetohydrazide has been shown to inhibit the activity of certain enzymes and proteins that are involved in the development and progression of cancer and inflammation.
Biochemical and Physiological Effects:
N'-(3-methoxybenzylidene)-2-(4-methyl-1-piperazinyl)acetohydrazide has been shown to have a significant impact on various biochemical and physiological processes in cells. The compound has been found to induce apoptosis (programmed cell death) in cancer cells, reduce oxidative stress, and inhibit the production of pro-inflammatory cytokines. In addition, N'-(3-methoxybenzylidene)-2-(4-methyl-1-piperazinyl)acetohydrazide has been shown to have a neuroprotective effect and improve cognitive function in animal models.
Advantages and Limitations for Lab Experiments
One of the major advantages of N'-(3-methoxybenzylidene)-2-(4-methyl-1-piperazinyl)acetohydrazide is its low toxicity and high efficacy. The compound has been shown to have a good safety profile in animal models, making it a promising candidate for further development as a therapeutic agent. However, one of the limitations of N'-(3-methoxybenzylidene)-2-(4-methyl-1-piperazinyl)acetohydrazide is its poor solubility in water, which can make it difficult to administer in certain experimental settings.
Future Directions
There are several future directions for research on N'-(3-methoxybenzylidene)-2-(4-methyl-1-piperazinyl)acetohydrazide. One area of interest is the development of novel formulations that can improve the solubility and bioavailability of the compound. In addition, further studies are needed to elucidate the precise mechanism of action of N'-(3-methoxybenzylidene)-2-(4-methyl-1-piperazinyl)acetohydrazide and its potential therapeutic applications in various disease states. Finally, the development of N'-(3-methoxybenzylidene)-2-(4-methyl-1-piperazinyl)acetohydrazide-based drugs for clinical use is an exciting prospect that warrants further investigation.
Synthesis Methods
N'-(3-methoxybenzylidene)-2-(4-methyl-1-piperazinyl)acetohydrazide can be synthesized through the condensation reaction between 3-methoxybenzaldehyde and 2-(4-methyl-1-piperazinyl)acetic acid hydrazide. The reaction is carried out in the presence of a catalyst and under controlled conditions. The resulting compound is purified through recrystallization to obtain a high-quality product.
Scientific Research Applications
N'-(3-methoxybenzylidene)-2-(4-methyl-1-piperazinyl)acetohydrazide has been extensively studied for its potential therapeutic applications. It has been shown to possess anti-inflammatory, antioxidant, and anticancer properties. The compound has been tested in vitro and in vivo for its ability to inhibit the growth of cancer cells and reduce inflammation in animal models.
properties
IUPAC Name |
N-[(Z)-(3-methoxyphenyl)methylideneamino]-2-(4-methylpiperazin-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N4O2/c1-18-6-8-19(9-7-18)12-15(20)17-16-11-13-4-3-5-14(10-13)21-2/h3-5,10-11H,6-9,12H2,1-2H3,(H,17,20)/b16-11- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRTTXZJLDJMTLB-WJDWOHSUSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CC(=O)NN=CC2=CC(=CC=C2)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCN(CC1)CC(=O)N/N=C\C2=CC(=CC=C2)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-chloro-N'-[(2-hydroxy-1-naphthyl)methylene]benzenesulfonohydrazide](/img/structure/B6114005.png)
![4-ethyl-N-{4-[(2-pyrimidinylamino)sulfonyl]phenyl}-1-piperazinecarbothioamide](/img/structure/B6114022.png)
![1-[2-({4-[3-(4-ethyl-1-piperazinyl)-3-oxopropyl]-1-piperidinyl}carbonyl)phenyl]ethanone](/img/structure/B6114029.png)
amino]methyl}-2-methoxyphenoxy)-2-propanol](/img/structure/B6114037.png)
![2-{[5-cyano-4-(3-methoxyphenyl)-6-oxo-1,6-dihydro-2-pyrimidinyl]thio}-N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B6114044.png)

![2-({2-[(5-methyl-4-phenyl-3-thienyl)carbonyl]hydrazino}carbonyl)cyclohexanecarboxylic acid](/img/structure/B6114059.png)

![N-benzyl-N-methyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B6114070.png)
![methyl 3-(5-{[1-(2-fluorobenzyl)-2,5-dioxo-4-imidazolidinylidene]methyl}-2-furyl)-2-methylbenzoate](/img/structure/B6114084.png)
![2-[(2-chloro-4,5-difluorobenzoyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B6114089.png)
![1-(4-chlorobenzyl)-6-oxo-N-[4-(trifluoromethyl)benzyl]-3-piperidinecarboxamide](/img/structure/B6114095.png)
![3-{2-[4-(4-methoxyphenyl)-1-piperazinyl]-2-oxoethyl}-4-(4-methylbenzyl)-2-piperazinone](/img/structure/B6114101.png)
![4-{[3-(benzyloxy)benzylidene]amino}-5-cyclohexyl-4H-1,2,4-triazole-3-thiol](/img/structure/B6114102.png)